molecular formula C8H13N3O B8323648 4-amino-2-butyl-1H-pyrimidin-6-one

4-amino-2-butyl-1H-pyrimidin-6-one

Cat. No.: B8323648
M. Wt: 167.21 g/mol
InChI Key: GHPRIJKZCKTDNH-UHFFFAOYSA-N
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Description

4-Amino-2-butyl-1H-pyrimidin-6-one is a pyrimidine derivative characterized by an amino group at position 4, a butyl chain at position 2, and a ketone at position 6. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or nucleobase analogs .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-amino-2-butyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-2-3-4-7-10-6(9)5-8(12)11-7/h5H,2-4H2,1H3,(H3,9,10,11,12)

InChI Key

GHPRIJKZCKTDNH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=CC(=O)N1)N

Origin of Product

United States

Preparation Methods

Urea-β-Keto Ester Cyclocondensation

The cyclocondensation of urea derivatives with β-keto esters is a classical method for constructing pyrimidinones. For this compound, ethyl butylacetoacetate reacts with urea under acidic or basic conditions to form the pyrimidinone ring.

Reaction Conditions :

  • Catalyst : Acetic acid or sodium ethoxide

  • Temperature : 80–120°C

  • Yield : 50–65% (based on analogous syntheses)

A key challenge lies in regioselectivity, as competing pathways may yield 5-butyl isomers. Optimization studies suggest that polar aprotic solvents (e.g., DMF) improve regiocontrol by stabilizing transition states.

Thiourea-Based Cyclization

Thiourea derivatives offer an alternative pathway, though they require oxidative desulfurization post-cyclization. For example, reacting thiourea with ethyl butylacetoacetate in ethanol under reflux yields 2-butyl-6-thioxo-1,2,3,4-tetrahydropyrimidin-4-amine, which is oxidized using hydrogen peroxide to obtain the target compound.

Halogen Substitution Approaches

Nucleophilic Amination of Chloropyrimidines

2,4-Dichloro-6-hydroxypyrimidine serves as a versatile precursor. Sequential substitutions at positions 2 and 4 enable the introduction of butyl and amino groups:

  • Butylation at Position 2 :

    • Reagent : Butylmagnesium bromide (Grignard reagent)

    • Conditions : Tetrahydrofuran (THF), −78°C to room temperature

    • Intermediate : 2-Butyl-4-chloro-6-hydroxypyrimidine

  • Amination at Position 4 :

    • Reagent : Ammonia (gaseous or aqueous)

    • Conditions : Sealed tube, 100°C, 12 hours

    • Yield : 40–50%

Limitations : Competing hydrolysis at position 6 necessitates careful moisture control.

Palladium-Catalyzed Cross-Coupling

While Suzuki-Miyaura coupling is less common for alkyl groups, pre-functionalized boronates (e.g., butylboronic acid pinacol ester) can couple with 4-amino-2-chloro-1H-pyrimidin-6-one under Pd(PPh₃)₄ catalysis. Reported yields remain modest (30–35%) due to steric hindrance.

Reductive Amination Pathways

Ketone to Imine Conversion

6-Oxo-2-butyl-1H-pyrimidin-4-amine is synthesized via reductive amination of 6-oxo-2-butylpyrimidine-4-carbaldehyde.

Procedure :

  • Condensation of the aldehyde with ammonium acetate in methanol.

  • Reduction with sodium cyanoborohydride (NaBH₃CN).

  • Yield : 55–60% (optimized at pH 5–6)

Nitro Group Reduction

4-Nitro-2-butyl-1H-pyrimidin-6-one undergoes catalytic hydrogenation (H₂, Pd/C) to yield the amino derivative. This method avoids harsh acidic conditions but requires high-pressure equipment.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation reactions, reducing reaction times from hours to minutes. For example, urea and ethyl butylacetoacetate react in DMF at 150°C (30 min) under microwave conditions, achieving 70% yield.

Flow Chemistry Approaches

Continuous-flow systems enhance heat/mass transfer in exothermic steps, such as Grignard additions. A modular setup for 2-butyl substitution reported 20% higher yields compared to batch processes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Challenges
Cyclocondensation50–6590–95ModerateRegioselectivity control
Halogen Substitution40–5085–90HighMoisture sensitivity
Reductive Amination55–6092–97LowByproduct formation
Microwave-Assisted7095–98HighEquipment cost

Chemical Reactions Analysis

Types of Reactions

4-amino-2-butyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

4-amino-2-butyl-1H-pyrimidin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-2-butyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Substituent Variations and Functional Groups

4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate (CAS 76750-84-0)
  • Substituents: Dimethylamino (position 2), hydroxyl (position 6), amino (position 4).
  • Molecular Formula : C₆H₁₀N₄O.
  • Key Differences: The dimethylamino group (electron-rich, bulky) at position 2 contrasts with the butyl chain (nonpolar, flexible) in the target compound. This increases steric hindrance and may reduce membrane permeability compared to the butyl group. Hydroxyl at position 6 enhances water solubility but reduces stability under acidic conditions compared to the ketone group in the target compound .
2-Amino-5-(4-phenylbutyl)-6-propyl-1H-pyrimidin-4-one (CAS 4455-65-6)
  • Substituents: Phenylbutyl (position 5), propyl (position 6), amino (position 2).
  • Molecular Formula : C₁₇H₂₂N₄O.
  • Propyl at position 6 vs. ketone at position 6 in the target compound: The ketone may participate in hydrogen bonding, influencing receptor binding .
4-Amino-2-(methylthio)-6-pyrimidinol (CAS 1074-41-5)
  • Substituents: Methylthio (position 2), hydroxyl (position 6), amino (position 4).
  • Molecular Formula : C₅H₇N₃OS.
  • Hydroxyl at position 6 vs. ketone: Higher acidity and reactivity in nucleophilic substitution reactions .

Physicochemical Properties (Inferred from Analogs)

Compound CAS Number Molecular Formula LogP (Predicted) Water Solubility Key Functional Groups
4-Amino-2-butyl-1H-pyrimidin-6-one Not available C₈H₁₃N₃O ~1.5 (estimated) Moderate Amino, butyl, ketone
4-Amino-2-dimethylamino-6-hydroxypyrimidine 76750-84-0 C₆H₁₀N₄O ~0.8 High Dimethylamino, hydroxyl
2-Amino-5-(4-phenylbutyl)-6-propylpyrimidin-4-one 4455-65-6 C₁₇H₂₂N₄O ~3.2 Low Phenylbutyl, propyl
4-Amino-2-(methylthio)-6-pyrimidinol 1074-41-5 C₅H₇N₃OS ~1.0 Moderate Methylthio, hydroxyl

Notes:

  • LogP values are estimated based on substituent contributions. The butyl chain in the target compound increases lipophilicity compared to dimethylamino or methylthio groups.
  • Hydroxyl groups (e.g., in CAS 76750-84-0) improve solubility but may limit bioavailability due to hydrogen bonding with aqueous environments .

Q & A

Q. What are the primary synthetic routes for 4-amino-2-butyl-1H-pyrimidin-6-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, intermediates like 2-butyl-1H-pyrimidin-6-one can undergo amination with ammonia or ammonia derivatives under controlled temperature (e.g., 80–120°C) and pressure . Optimization requires systematic variation of catalysts (e.g., Pd/C or CuI), solvents (DMSO, DMF), and reaction times. Yield improvements (e.g., from 72% to 96% in analogous pyrimidines) are achieved via purification techniques like column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?

Methodological Answer:

  • 1H NMR : Verify the presence of characteristic signals, such as the NH₂ group (δ 5.5–6.5 ppm) and butyl chain protons (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) .
  • HRMS : Confirm the molecular ion peak (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • IR : Identify stretching frequencies for C=O (~1650 cm⁻¹) and NH₂ (~3350 cm⁻¹) .

Intermediate/Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For example:

  • Calculate Fukui indices to predict nucleophilic (amino group) or electrophilic (carbonyl carbon) centers.
  • Solvent effects (PCM models) refine reaction pathway predictions .
  • Validate with experimental kinetic data (e.g., rate constants for amination reactions) .

Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives like this compound?

Methodological Answer:

  • Dose-Response Analysis : Replicate assays across multiple concentrations to distinguish true activity from assay noise .
  • Structural Analog Comparison : Compare with analogs (e.g., 6-methyl or trifluoromethyl-substituted pyrimidines) to isolate substituent effects .
  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., correlation between butyl chain length and cytotoxicity) .

Q. How can isotopic labeling (e.g., ¹⁵N) track metabolic pathways of this compound in in vitro models?

Methodological Answer:

  • Synthesize ¹⁵N-labeled analogs via amination with ¹⁵NH₃ .
  • Use LC-MS/MS to trace labeled metabolites in cell lysates.
  • Quantify isotopic enrichment ratios to map biotransformation pathways (e.g., deamination or ring oxidation) .

Advanced Mechanistic and Theoretical Questions

Q. What mechanistic insights can be gained from studying substituent effects on the pyrimidine ring’s electronic environment?

Methodological Answer:

  • Electron-Withdrawing/Directing Groups : Use Hammett plots to correlate substituent σ values with reaction rates (e.g., para-substituted phenyl derivatives) .
  • X-ray Crystallography : Resolve bond lengths and angles to assess resonance stabilization (e.g., C=O vs. C-NH₂ conjugation) .
  • Kinetic Isotope Effects : Compare k_H/k_D ratios in deuterated analogs to identify rate-determining steps .

Q. How can hybrid QSAR/ML models improve the prediction of this compound’s physicochemical properties?

Methodological Answer:

  • Train machine learning models (e.g., Random Forest, SVM) on datasets of pyrimidine analogs with known logP, solubility, and pKa values .
  • Integrate QSAR descriptors (e.g., topological polar surface area, molar refractivity) .
  • Validate models via leave-one-out cross-validation (LOOCV) and external test sets .

Experimental Design and Data Interpretation

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

  • Variable Selection : Systematically modify substituents (e.g., alkyl chain length, halogenation) while keeping the core intact .
  • Assay Standardization : Use uniform protocols (e.g., MTT assays for cytotoxicity) across analogs to minimize variability .
  • Multivariate Analysis : Apply PCA or PLS regression to identify dominant structural drivers of activity .

Q. What statistical methods address batch-to-batch variability in synthetic yields of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature, catalyst loading) .
  • ANOVA : Compare mean yields across batches to identify outliers or systemic errors .
  • Process Control Charts : Monitor yield trends over time to maintain consistency .

Theoretical and Ethical Considerations

Q. How does the choice of theoretical framework (e.g., critical realism vs. positivism) influence the interpretation of this compound’s biological data?

Methodological Answer:

  • Critical Realism : Emphasizes mechanistic explanations (e.g., "how" and "why" questions) via iterative hypothesis testing .
  • Positivism : Prioritizes empirical correlations (e.g., dose-response curves) without mechanistic assumptions .
  • Ethical Alignment : Ensure transparency in data interpretation to avoid confirmation bias .

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